1-Fluoro-2-(2,2,2-triethoxyethyl)benzene
Description
1-Fluoro-2-(2,2,2-triethoxyethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the ortho-position and a triethoxyethyl group at the adjacent position. The triethoxyethyl moiety consists of an ethyl chain bonded to three ethoxy (-OCH₂CH₃) groups, conferring unique steric and electronic properties.
- Solubility: The triethoxyethyl group enhances solubility in polar organic solvents compared to non-fluorinated or less oxygenated analogs .
- Synthetic routes: Likely synthesized via palladium-catalyzed C-O cross-coupling, a method demonstrated for analogous trifluoroethoxy-substituted benzene derivatives .
Properties
Molecular Formula |
C14H21FO3 |
|---|---|
Molecular Weight |
256.31 g/mol |
IUPAC Name |
1-fluoro-2-(2,2,2-triethoxyethyl)benzene |
InChI |
InChI=1S/C14H21FO3/c1-4-16-14(17-5-2,18-6-3)11-12-9-7-8-10-13(12)15/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
UDFVXUBKLPYRRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=CC=C1F)(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electronic modulation: The triethoxyethyl group in the target compound contrasts sharply with electron-withdrawing groups like -CF₃ or -NO₂, which dominate in analogs such as 1-fluoro-4-(trifluoroethoxy)benzene and 1-nitro-2-(trifluoroethoxy)benzene .
- Steric hindrance : The bulky triethoxyethyl group may impede reactions at the benzene ring compared to smaller substituents like -C≡CPh or -CF₃ .
Palladium-Catalyzed Cross-Coupling
Stability and Functionalization
- Hydrolytic stability : The triethoxyethyl group is less prone to hydrolysis than trifluoroethoxy analogs, which can degrade under acidic/basic conditions due to the labile C-F bonds .
Spectroscopic and Physical Properties
NMR Spectroscopy (Hypothetical Analysis)
Boiling Points and Solubility
- The triethoxyethyl group likely increases boiling point (>250°C) and solubility in alcohols/ethers compared to non-ethoxy analogs like 1-fluoro-2-(trifluoroethyl)benzene (bp ~202°C) .
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